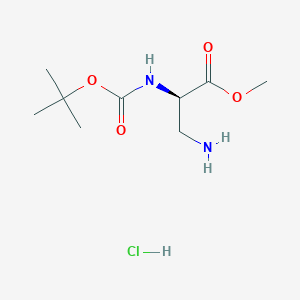

Boc-D-Dap-OMe.HCl

Description

Boc-D-Dap-OMe.HCl (CAS: 114559-25-0 or 363191-25-7) is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₉H₁₈N₂O₄·HCl (MW: 254.71), featuring a tert-butyloxycarbonyl (Boc) group protecting the β-amino group of 2,3-diaminopropionic acid (Dap), a methyl ester (–OMe), and a hydrochloride salt. The Boc group enhances stability during reactions, while the methyl ester allows for selective deprotection and further functionalization. As a hydrochloride salt, it exhibits improved solubility in polar solvents, facilitating its use in biological applications.

Storage and Handling: Requires refrigeration (2–8°C) or freezing (–20°C) under inert atmospheres to prevent degradation. Purity exceeds 98% in commercial samples. Safety precautions include avoiding inhalation (H335) and contact with skin/eyes (H315, H319).

Properties

IUPAC Name |

methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXWXBVGWAKNK-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Boc-D-Dap-OMe.HCl, a derivative of D-amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (N-Boc-Diaminopropionic acid methyl ester hydrochloride) is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₉ClN₂O₄

- Molecular Weight : 236.72 g/mol

- CAS Number : 76419960

This compound is notable for its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in various solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group of D-Dap is protected using the Boc group.

- Methyl Ester Formation : The carboxylic acid group is converted to a methyl ester.

- Hydrochloride Salt Formation : The final product is crystallized as a hydrochloride salt for improved stability.

This compound exhibits biological activity primarily through its ability to interact with various biological targets, including enzymes and receptors. The incorporation of D-amino acids can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of D-amino acids, including this compound, exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Anticancer Properties : Research indicated that this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The compound was shown to modulate key signaling pathways involved in cell survival and proliferation .

Data Tables

Scientific Research Applications

Peptide Synthesis

Boc-D-Dap-OMe.HCl serves as a crucial intermediate in the synthesis of peptides and peptidomimetics. The presence of the Boc protecting group allows for selective reactions during peptide assembly, facilitating the formation of complex structures without unwanted side reactions. This compound is particularly useful in synthesizing peptides that incorporate D-amino acids, which are essential for studying chiral recognition and developing novel therapeutic agents .

In drug development, this compound is utilized to create peptide-based drugs that target specific biological functions. Its structure allows for modifications that can enhance the pharmacological properties of the resulting peptides, such as increased potency or selectivity for biological targets. Research has indicated that peptides synthesized from this compound can act as enzyme inhibitors or receptor ligands, contributing to therapeutic strategies against various diseases .

Biological Studies

The compound is also employed in biological studies to investigate protein-protein interactions and enzyme-substrate relationships. By incorporating Boc-D-Dap residues into peptides, researchers can explore how these modified peptides interact with biological macromolecules, providing insights into cellular mechanisms and potential therapeutic targets .

Case Study 1: Peptide Inhibitors

A study demonstrated that peptides synthesized using this compound exhibited significant inhibitory activity against specific enzymes involved in disease pathways. The incorporation of D-amino acids provided enhanced stability and resistance to enzymatic degradation, making these peptides promising candidates for drug development .

Case Study 2: Antimicrobial Agents

Research has shown that certain peptides derived from this compound possess antimicrobial properties. These peptides were tested against a range of bacterial strains, revealing their potential as new antimicrobial agents in the fight against antibiotic-resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Boc-D-Dap-OMe.HCl with structurally related Boc-protected amino acid esters and methyl ester hydrochlorides:

Key Differences

Backbone Length and Functional Groups: this compound contains a diaminopropionic acid backbone, enabling dual reactivity (α- and β-amino groups). This contrasts with H-D-Lys(Boc)-OMe·HCl, which has a longer lysine side chain for ε-amine modifications. H-D-Phe-OMe.HCl incorporates an aromatic phenyl group, enhancing hydrophobic interactions in peptides.

Solubility and Reactivity: this compound’s hydrochloride salt improves aqueous solubility compared to non-salt forms. H-D-Lys(Boc)-OMe·HCl is soluble in DMSO, enabling stock solution preparation. The Boc group in this compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), whereas unprotected derivatives like H-D-Ala-OMe.HCl lack this versatility.

Synthetic Utility :

- This compound is ideal for introducing branched peptides or metal-binding sites via its dual amines.

- H-D-Lys(Boc)-OMe·HCl is preferred for conjugating tags (e.g., biotin) to lysine side chains.

Price and Availability

Notes on Discrepancies

- CAS Number Variability: this compound is listed under two CAS numbers (114559-25-0 and 363191-25-7), likely due to differences in stereochemistry (D- vs. L-configuration) or supplier-specific nomenclature.

- Molecular Formula : Both CAS entries share the formula C₉H₁₈N₂O₄·HCl , confirming they represent the same compound.

Preparation Methods

Protection of the α-Amino Group

The α-amino group of D-2,3-diaminopropionic acid (D-Dap) is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures selectivity during subsequent reactions, preventing unwanted side reactions at the amino site. The reaction is conducted in a mixture of water and dioxane, with sodium bicarbonate acting as the base to maintain a pH of 8–9.

Key Reaction:

Esterification of the Carboxylic Acid Group

The carboxylic acid group of Boc-D-Dap-OH is converted to a methyl ester using methanol in the presence of thionyl chloride (SOCl₂) or hydrochloric acid (HCl). This step proceeds via acid-catalyzed Fischer esterification, with reaction times ranging from 4 to 12 hours at 0–25°C. The choice of catalyst influences yield and purity, with SOCl₂ offering faster reaction kinetics but requiring stringent moisture control.

Key Reaction:

Formation of the Hydrochloride Salt

The final step involves treating Boc-D-Dap-OMe with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for storage and downstream applications. This is achieved by dissolving the ester in ethyl acetate and bubbling HCl gas through the solution, followed by precipitation with diethyl ether.

Key Reaction:

Reaction Conditions and Optimization

Solvent Systems

Temperature and Time

| Step | Temperature Range | Reaction Time | Yield (%) |

|---|---|---|---|

| Boc Protection | 0–5°C | 2–4 h | 85–90 |

| Esterification | 20–25°C | 6–12 h | 75–80 |

| Salt Formation | 0–5°C | 1–2 h | >95 |

Data derived from scaled laboratory syntheses indicate that lower temperatures during Boc protection reduce racemization, while extended esterification times improve conversion rates.

Purification Techniques

Chromatography

Flash column chromatography using silica gel (ethyl acetate/hexane, 1:3) is employed to isolate Boc-D-Dap-OH intermediates, achieving >98% purity.

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol-diethyl ether, yielding colorless crystals with a melting point of 152–154°C.

Analytical Validation

-

HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>99%).

-

NMR: NMR (DMSO-d₆) shows characteristic Boc methyl signals at δ 1.38 ppm and ester methoxy at δ 3.65 ppm.

Industrial-Scale Production

Process Intensification

Large-scale synthesis utilizes continuous flow reactors for Boc protection, reducing reaction times by 40% compared to batch processes. Automated pH control systems ensure consistent base addition, minimizing side product formation.

Quality Control

-

In-Process Checks: FTIR monitors Boc group incorporation (C=O stretch at 1695 cm⁻¹).

-

Final Product Testing: Mass spectrometry (ESI-MS) verifies molecular weight (254.71 g/mol).

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Boc Protection Time | 4 h | 2.5 h |

| Esterification Yield | 78% | 82% |

| Purity | >99% | >99.5% |

| Cost per Kilogram | $1,200 | $800 |

Industrial methods prioritize catalyst recycling and solvent recovery, reducing environmental impact and cost.

Challenges and Mitigation Strategies

Racemization During Esterification

The D-configuration of the amino acid is susceptible to racemization under acidic conditions. Mitigation includes:

Byproduct Formation

-

Unwanted Di-Boc Products: Controlled stoichiometry of Boc anhydride (1.1 equivalents) minimizes this issue.

-

Ester Hydrolysis: Anhydrous conditions and molecular sieves prevent water ingress.

Recent Advances in Synthesis

Q & A

Q. What are the critical steps for synthesizing and characterizing Boc-D-Dap-OMe·HCl in a reproducible manner?

Methodological Answer: Synthesis should follow protocols optimized for protecting group stability (e.g., Boc deprotection under acidic conditions). Characterization requires a combination of NMR (¹H, ¹³C), HPLC for purity (>95%), and mass spectrometry (MS) to confirm molecular weight. Experimental details must be documented rigorously, including reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography). Reproducibility hinges on explicit procedural descriptions, as outlined in academic journal guidelines .

Q. How should researchers determine the solubility and stability of Boc-D-Dap-OMe·HCl under varying experimental conditions?

Methodological Answer: Conduct systematic solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM, ethyl acetate) at room and elevated temperatures. Stability assays should monitor degradation via HPLC under conditions relevant to intended applications (e.g., pH, light exposure). Use controlled storage (4°C, desiccated) to minimize hydrolysis of the methyl ester group .

Q. What are the best practices for storing Boc-D-Dap-OMe·HCl to maintain its integrity over long-term experiments?

Methodological Answer: Store lyophilized powder in airtight, light-resistant containers at 4°C with desiccant to prevent moisture absorption. For solutions, use inert solvents (e.g., DMSO) and aliquot to avoid freeze-thaw cycles. Regularly validate stability via HPLC and MS to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for Boc-D-Dap-OMe·HCl across different studies?

Methodological Answer: Discrepancies may arise from solvent effects, pH, or impurities. Replicate experiments using identical conditions (solvent, concentration, temperature) and compare against reference spectra from authenticated samples. Apply computational tools (e.g., DFT calculations) to predict shifts and validate assignments. Cross-validate with 2D NMR (COSY, HSQC) for structural confirmation .

Q. What strategies are effective for integrating Boc-D-Dap-OMe·HCl into peptide synthesis workflows while minimizing side reactions?

Methodological Answer: Optimize coupling agents (e.g., HATU, DIC) and monitor reaction progress via LC-MS to detect premature deprotection or racemization. Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid interference. Post-synthesis, employ mild cleavage conditions (e.g., TFA with scavengers) to preserve the Boc group .

Q. How should researchers design dose-response studies using Boc-D-Dap-OMe·HCl in biological assays to account for its physicochemical limitations?

Methodological Answer: Pre-test solubility in assay buffers (e.g., PBS, cell culture media) using dynamic light scattering (DLS) to detect aggregation. Establish a dose range based on IC₅₀ values from pilot studies. Include vehicle controls and stability checks (e.g., LC-MS post-incubation) to confirm compound integrity during assays .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are applicable when formulating research questions involving Boc-D-Dap-OMe·HCl?

Methodological Answer: Use PICO to define:

- Population : Target system (e.g., enzyme, cell line).

- Intervention : Boc-D-Dap-OMe·HCl concentration/delivery method.

- Comparison : Controls (e.g., D-Dap analogs, vehicle).

- Outcome : Measured effects (e.g., inhibition kinetics, cytotoxicity). Apply FINER criteria to ensure feasibility, novelty, and ethical alignment (e.g., avoiding toxicity assumptions without validation) .

Q. How can systematic reviews address conflicting findings on the bioactivity of Boc-D-Dap-OMe·HCl?

Methodological Answer: Conduct meta-analyses of peer-reviewed studies, stratifying data by experimental models (e.g., in vitro vs. in vivo) and assay conditions. Assess bias using tools like ROBINS-I. Collaborate with statisticians to resolve heterogeneity via subgroup analysis or sensitivity testing .

Data Management & Reproducibility

Q. What data management practices are critical for studies involving Boc-D-Dap-OMe·HCl?

Methodological Answer: Implement a Data Management Plan (DMP) detailing storage formats (e.g., .raw for spectral data), metadata standards (e.g., MIAME for bioassays), and version control. Use repositories like Zenodo or CCDC for crystallographic data. Document all deviations from protocols to aid reproducibility audits .

Q. How should researchers handle irreproducible results in Boc-D-Dap-OMe·HCl-based experiments?

Methodological Answer: Perform root-cause analysis: Verify reagent purity (HPLC), equipment calibration (e.g., NMR shimming), and environmental factors (humidity, temperature). Publish negative results with detailed troubleshooting logs to inform the community. Utilize open lab notebooks for real-time transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.